N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the CAS Number: 1937266-24-4 . It has a molecular weight of 143.17 . The IUPAC name for this compound is 4-(1-nitrosoethyl)-1,2,3-thiadiazole .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, has been achieved using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Photodynamic Therapy Applications
One significant application of compounds related to N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine is in the development of photosensitizers for photodynamic therapy, particularly in the treatment of cancer. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) introduced a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showing remarkable potential as Type II photosensitizers due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This makes it very useful for Type II mechanisms in photodynamic therapy applications, highlighting the importance of thiadiazole derivatives in the development of novel cancer treatment strategies (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Anticancer Compounds
Another application is in the synthesis of novel compounds with potential anticancer properties. For example, Abdelhamid et al. (2018) synthesized new 1,3,4-thiadiazole-benzofuran and 1,3,4-thiadiazole-furochromene derivatives, evaluating their anticancer activity against human breast carcinoma cell lines. Some of these new compounds exhibited promising anticancer activity, showcasing the potential of thiadiazole derivatives in the development of new therapeutic agents (Abdelhamid et al., 2018).
Antimicrobial Activities
Research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff bases demonstrated moderate antimicrobial activities against various bacterial and fungal species. This suggests the utility of thiadiazole derivatives in developing antimicrobial agents, highlighting their importance in addressing microbial resistance (Vinusha et al., 2015).
Multifunctionalized Compound Synthesis
Yu et al. (2010) developed an Et(3)N-catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, providing rapid, metal-free, and regioselective access to highly substituted multifunctionalized 2,3-dihydroisoxazoles under mild conditions. This methodology underscores the versatility of thiadiazole derivatives in synthesizing multifunctionalized compounds, which can have various applications in medicinal and materials chemistry (Yu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(NE)-N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQFVBWRUIGPQ-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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